

# Introduction: A Key Building Block in Modern Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Amino-3-bromo-5-fluorobenzoic acid

**Cat. No.:** B1273092

[Get Quote](#)

**2-Amino-3-bromo-5-fluorobenzoic acid**, identified by the CAS number 259269-84-6, is a halogenated aromatic amine that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its trifunctional nature, possessing amino, bromo, and carboxylic acid moieties on a fluorinated benzene ring, makes it a versatile intermediate for the synthesis of complex organic molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic substitution, amide bond formation, and cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development.

## Physicochemical Properties

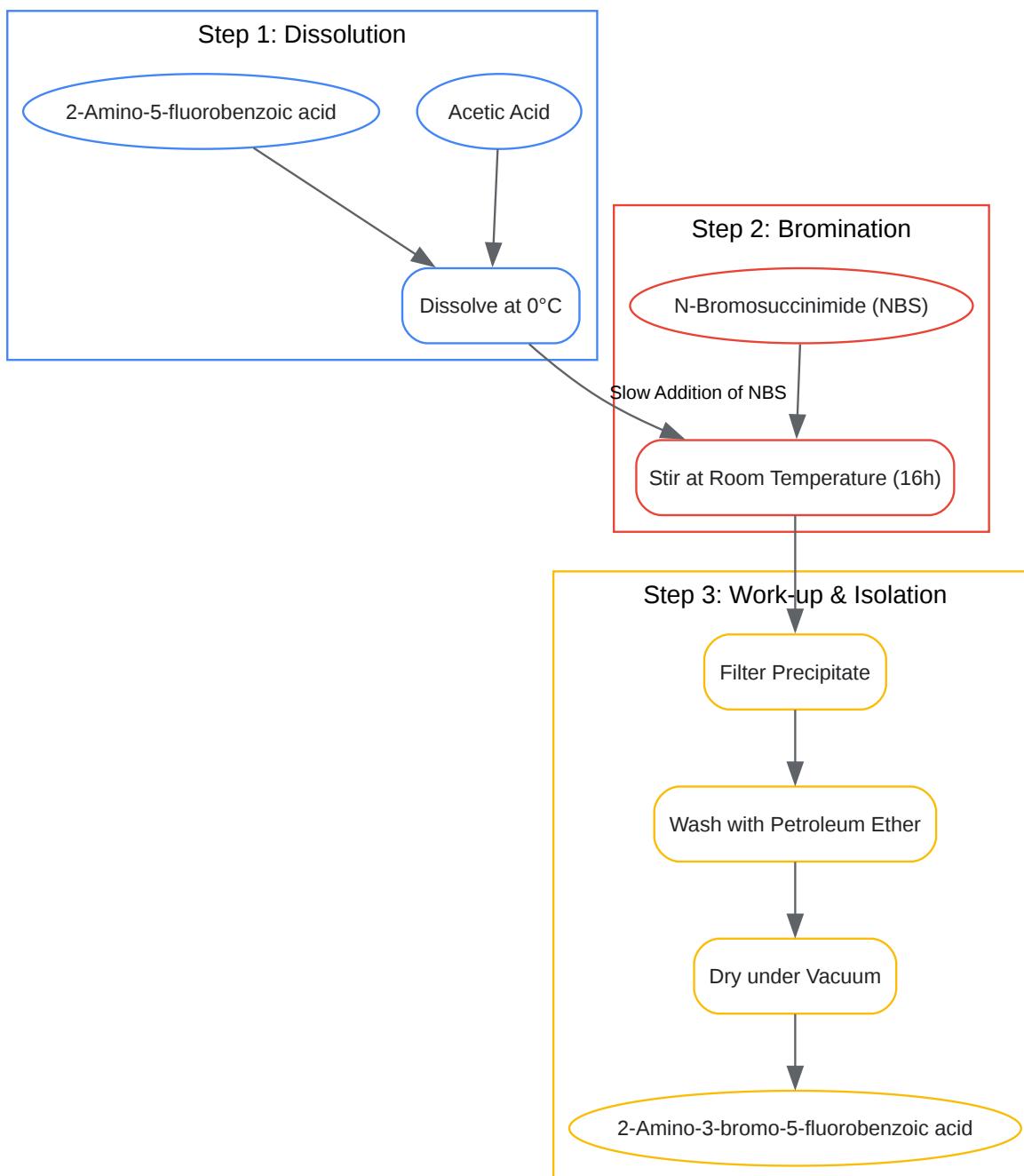
The physical and chemical properties of **2-Amino-3-bromo-5-fluorobenzoic acid** are crucial for its handling, storage, and application in various synthetic protocols. The compound is typically a white to light yellow or off-white solid.[2][4]

| Property          | Value                                                                                     | Source                                                      |
|-------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 259269-84-6                                                                               | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C7H5BrFNO2                                                                                | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight  | 234.02 g/mol                                                                              | <a href="#">[1]</a>                                         |
| Appearance        | White to light yellow crystal powder                                                      | <a href="#">[2]</a>                                         |
| Melting Point     | ~160 °C                                                                                   | <a href="#">[2]</a>                                         |
| Boiling Point     | 344.0 ± 42.0 °C (Predicted)                                                               | <a href="#">[2]</a>                                         |
| Density           | 1.877 ± 0.06 g/cm³ (Predicted)                                                            | <a href="#">[2]</a>                                         |
| Solubility        | Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water. | <a href="#">[2]</a>                                         |
| pKa               | 4.21 ± 0.10 (Predicted)                                                                   | <a href="#">[4]</a>                                         |

## Synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid: A Step-by-Step Protocol

The primary synthetic route to **2-Amino-3-bromo-5-fluorobenzoic acid** involves the bromination of 2-amino-5-fluorobenzoic acid.[\[1\]](#) This electrophilic aromatic substitution is a well-established method for introducing a bromine atom onto an activated benzene ring.

## Experimental Protocol


### Materials:

- 2-Amino-5-fluorobenzoic acid
- N-Bromosuccinimide (NBS)
- Acetic acid
- Petroleum ether

**Procedure:**

- Dissolve 2-amino-5-fluorobenzoic acid in acetic acid in a suitable reaction vessel.[1]
- Cool the solution to 0°C using an ice bath.
- Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution.[1] The molar ratio of NBS to the starting material should be slightly in excess (e.g., 1.1 equivalents).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours or overnight.[1]
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, a precipitate will form. Collect the solid product by filtration.[1]
- Wash the filter cake with petroleum ether to remove any unreacted starting material and soluble impurities.[1]
- Dry the collected solid under vacuum to obtain **2-amino-3-bromo-5-fluorobenzoic acid** as a beige or white solid.[1]

## Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Amino-3-bromo-5-fluorobenzoic acid**.

# Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of **2-Amino-3-bromo-5-fluorobenzoic acid** makes it a valuable precursor in the synthesis of various biologically active molecules and functional materials.

- **Pharmaceutical Intermediates:** This compound serves as a key building block for the synthesis of more complex pharmaceutical intermediates.<sup>[5]</sup> The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.<sup>[6]</sup> Studies have indicated that derivatives of similar halogenated aminobenzoic acids may possess anticancer and antibacterial properties, highlighting their potential in drug research and development.<sup>[2]</sup>
- **Organic Synthesis:** In organic synthesis, it is utilized as a starting material for creating a wide range of compounds.<sup>[2]</sup> The amino and carboxylic acid groups can be readily modified to form amides, esters, and other functional groups, while the bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **2-Amino-3-bromo-5-fluorobenzoic acid**.

- **Hazard Identification:** This chemical is considered hazardous and can cause skin and serious eye irritation.<sup>[7]</sup> It may also cause respiratory irritation.<sup>[7]</sup>
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.<sup>[7]</sup>
- **Handling:** Avoid inhalation of dust and contact with skin and eyes.<sup>[2][7]</sup> Use in a well-ventilated area, such as a fume hood.<sup>[7]</sup>
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[4][7]</sup> Keep it in a dark place under an inert atmosphere.<sup>[4]</sup>

## Conclusion

**2-Amino-3-bromo-5-fluorobenzoic acid** is a pivotal molecule in the landscape of synthetic chemistry. Its well-defined structure and versatile reactivity profile provide chemists with a powerful tool for the construction of novel compounds with potential applications in medicine and materials science. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and development endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. 259269-84-6|2-Amino-3-bromo-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID CAS#: 259269-84-6 [m.chemicalbook.com]
- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Key Building Block in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273092#2-amino-3-bromo-5-fluorobenzoic-acid-cas-number>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)